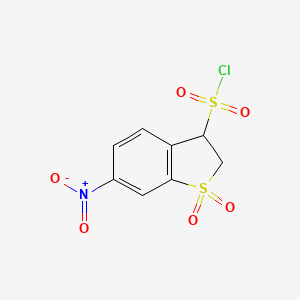

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride is an organic intermediate . Its IUPAC name is 2,3-dihydro-1-benzothiophene-3-sulfonyl chloride 1,1-dioxide .

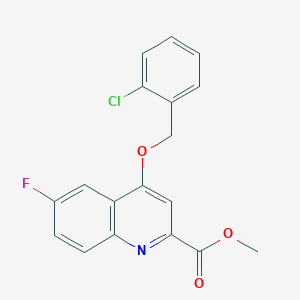

Molecular Structure Analysis

The InChI code for this compound is1S/C8H7ClO4S2/c9-15(12,13)8-5-14(10,11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.72 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Redox-Triggered Nitroxyl Sources

Nitroxyl (HNO) exhibits unique biological and chemical properties, necessitating the development of donors for its study. The compound has been explored for its potential in producing nitroxyl through specific chemical reactions. Research has shown the successful synthesis of O-benzyl-substituted sulfohydroxamic acid derivatives, designed to generate nitroxyl via a specific elimination process. These findings open avenues for further understanding nitroxyl's role in redox biology and its potential applications in medical and environmental fields (Long et al., 2022).

Molecular Electronics

The compound has also found application in molecular electronics, where a molecule containing a nitroamine redox center demonstrated significant electronic properties. This research underlines the potential of such compounds in developing high-performance electronic devices, showcasing large on-off ratios and negative differential resistance, pivotal for future technological advancements (Chen et al., 1999).

Chemical Synthesis and Catalysis

In chemical synthesis, the compound has been utilized in the synthesis of complex chemical structures and as a catalyst in various reactions. For instance, its role in the vapor-phase nitration of benzene over polyorganosiloxanes bearing sulfo groups highlights its catalytic efficiency and potential for industrial applications (Suzuki et al., 1986). Additionally, its involvement in the synthesis of diarylacetylenes and its contribution to the understanding of redox reactions in organic synthesis further exemplify its importance in scientific research (Bujok & Mąkosza, 2019).

Safety and Hazards

The compound is labeled with the GHS05 (corrosive) and GHS07 (harmful) pictograms. It has hazard statements H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-benzothiadiazine-1,1-dioxides, have been reported to interact with various targets including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer targets, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that similar compounds can act as positive allosteric modulators of the ampa receptors .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways related to their targets .

Result of Action

Similar compounds have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

properties

IUPAC Name |

6-nitro-1,1-dioxo-2,3-dihydro-1-benzothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO6S2/c9-18(15,16)8-4-17(13,14)7-3-5(10(11)12)1-2-6(7)8/h1-3,8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOACBMXFQZECR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(S1(=O)=O)C=C(C=C2)[N+](=O)[O-])S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2609874.png)

![N-benzyl-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609875.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid](/img/structure/B2609887.png)

![7-(1-(4-Chloro-2-methylphenoxy)ethyl)(1,2,4)triazolo[1,5-a]pyrimidine](/img/structure/B2609889.png)

![(E)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2609890.png)